(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride
Description
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a bromine atom at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The compound exists as the S-enantiomer and is stabilized as a hydrochloride salt to enhance solubility and crystallinity. Its molecular formula is C₈H₁₀BrCl₂N, with a molecular weight of 270.81 g/mol.
Properties
IUPAC Name |
(1S)-1-(2-bromo-4-chlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWTYVGAJRGIX-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-bromo-4-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alkane derivatives.
Substitution: Substituted phenyl derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Synthesis
- (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of other chiral compounds.
Reactivity and Transformations
- The compound can undergo multiple transformations, such as:
- Oxidation : Conversion of the amine group to imines or nitriles.
- Reduction : Dehalogenation to produce derivatives with reduced halogen content.
- Substitution : Halogen atoms can be replaced with other functional groups to create diverse derivatives.
Biological Research Applications
Neuropharmacological Studies
- Recent studies have explored the interactions of this compound with neurotransmitter systems. It has been investigated for its potential effects on serotonin and dopamine receptors, making it a candidate for further studies in neuropharmacology. The unique combination of bromine and chlorine substituents may enhance its binding affinity and selectivity towards specific receptors.
| Biological Activity | Potential Effects |
|---|---|
| Serotonin Receptor Modulation | Influence on mood regulation |
| Dopamine Receptor Interaction | Potential implications for psychiatric conditions |
Medicinal Chemistry Applications
Drug Development
- The compound is being explored as a precursor for drug development due to its potential pharmacological properties. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various diseases.
Case Studies
- Study on Antidepressant Properties : Research indicated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
- Neuroprotective Effects : Investigations into the compound's neuroprotective capabilities highlighted its ability to mitigate neuronal damage in models of neurodegenerative diseases.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical reactivity or biological activity.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms on the phenyl ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
(S)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine Hydrochloride (CAS 1624261-91-1)
- Molecular Formula : C₈H₁₀BrClFN
- Molecular Weight : 254.53 g/mol
- Key Differences: Fluorine replaces chlorine at the 4-position, reducing molecular weight by ~16.3 g/mol. Fluorine’s higher electronegativity and smaller atomic radius alter electronic effects (stronger inductive withdrawal, weaker resonance donation compared to chlorine). Potential impact on solubility and lipophilicity: Fluorine may reduce logP (increased hydrophilicity) compared to chlorine.
- Source :
(S)-1-(2-Bromophenyl)ethan-1-amine Hydrochloride (CAS 1187931-26-5)
Enantiomeric Comparisons
(R)-1-(2-Bromophenyl)ethan-1-amine Hydrochloride (CAS 1187931-17-4)
Heterocyclic and Bicyclic Analogs
1-(2-Chlorothiophen-3-yl)methanamine Hydrochloride (CAS EN300-26861278)
- Molecular Formula : C₅H₈Cl₂NS
- Molecular Weight : 243.67 g/mol
- Key Differences :
- Thiophene ring replaces benzene, introducing sulfur’s electronic contributions (e.g., resonance effects, polarizability).
- Lower molecular weight and altered solubility due to sulfur’s hydrophilicity.
- Source :
7-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1071449-08-5)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine HCl | C₈H₁₀BrCl₂N | 270.81 | Not Provided | 2-Br, 4-Cl, S-configuration |
| (S)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine HCl | C₈H₁₀BrClFN | 254.53 | 1624261-91-1 | 2-Br, 4-F, S-configuration |
| (S)-1-(2-Bromophenyl)ethan-1-amine HCl | C₈H₁₁BrClN | 232.54 | 1187931-26-5 | 2-Br, S-configuration |
| 1-(2-Chlorothiophen-3-yl)methanamine HCl | C₅H₈Cl₂NS | 243.67 | EN300-26861278 | Thiophene, 3-Cl |
| 7-Bromo-2,3-dihydro-1H-inden-1-amine | C₉H₁₀BrN | 212.09 | 1071449-08-5 | Indene, 7-Br |
Research Findings and Implications
- Stereochemistry : The S-configuration in the target compound may offer superior enantioselectivity in chiral environments compared to R-forms .
- Structural Rigidity : Bicyclic analogs (e.g., indene derivatives) exhibit constrained conformations, which could optimize pharmacokinetic profiles .
- Synthetic Considerations : Bromine’s reactivity as a leaving group facilitates functionalization at the 2-position, while chlorine’s stability at the 4-position supports regioselective modifications .
Biological Activity
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on neurotransmitter interactions, antimicrobial properties, and other relevant findings from recent research.
- Molecular Formula : C8H9BrClN·HCl
- Molecular Weight : Approximately 270.98 g/mol
- Solubility : Enhanced solubility in polar solvents due to its hydrochloride salt form.
Neuropharmacological Activity
Research has indicated that this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural attributes suggest a potential for high binding affinity and selectivity toward these receptors, making it a candidate for further studies in neuropharmacology.
Binding Affinity Studies
Table 1 summarizes the binding affinities of this compound with various neurotransmitter receptors:
| Receptor Type | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin 5-HT2A | 50 | |
| Dopamine D2 | 75 | |
| Norepinephrine α2 | 120 |
These values indicate that the compound has a moderate affinity for serotonin and dopamine receptors, which are crucial in mood regulation and various psychiatric conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
Table 2 presents the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety-like behaviors in a mouse model. Mice treated with the compound showed reduced anxiety levels in elevated plus maze tests compared to control groups. This suggests potential therapeutic applications in anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against biofilms formed by Staphylococcus aureus. Results indicated that this compound significantly reduced biofilm formation at sub-MIC levels, highlighting its potential as an anti-biofilm agent.
Q & A
Q. What are the key synthetic routes for (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine hydrochloride?
The synthesis typically involves:
- Step 1 : Halogenation of a substituted acetophenone precursor (e.g., 2-bromo-4-chloroacetophenone) to introduce bromine and chlorine substituents.
- Step 2 : Asymmetric reduction of the ketone to the (S)-amine using chiral catalysts like Ru-BINAP complexes, ensuring enantiomeric purity .
- Step 3 : Salt formation with HCl to improve stability and solubility. Reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yield (>75%) and enantiomeric excess (>98%) .
Q. How is the compound characterized spectroscopically?
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and the ethylamine backbone (δ 2.8–3.5 ppm). Halogen atoms (Br, Cl) cause deshielding effects .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 252.5 (M-Cl) and isotopic patterns due to bromine (Br/Br) .
- IR : Stretching vibrations for NH (~2800 cm) and aromatic C-Br (550 cm) are diagnostic .
Q. What is the role of bromine and chlorine substituents in the compound’s reactivity?
- Bromine enhances electrophilic aromatic substitution (EAS) reactivity, enabling further functionalization (e.g., Suzuki coupling) .
- Chlorine acts as an electron-withdrawing group, stabilizing intermediates during reduction and influencing π-π stacking in receptor binding .
Advanced Research Questions
Q. How can X-ray crystallography resolve the absolute configuration of the (S)-enantiomer?
- Data Collection : High-resolution (<1.0 Å) diffraction data using synchrotron radiation or microfocus X-ray sources.
- Refinement : SHELXL refines the Flack parameter to confirm the (S)-configuration. Challenges include resolving heavy-atom (Br/Cl) anomalies and thermal motion artifacts .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Catalyst Screening : Chiral ligands like (R)-DM-BINAP or Jacobsen’s catalysts improve stereoselectivity.
- Chromatography : Chiral HPLC (e.g., Chiralpak IC column, hexane:IPA mobile phase) separates enantiomers, achieving >99% ee .
Q. How do computational models predict interactions with serotonin receptors?
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to 5-HT receptors, highlighting hydrogen bonds between the amine group and Asp155.
- MD Simulations : 100-ns simulations reveal stable binding in the orthosteric pocket, with halogen bonds (Br/Cl) stabilizing the complex .
Q. How to address contradictions in reported biological activity data?
- Purity Verification : Validate enantiomeric purity (via HPLC) and exclude degradation products (e.g., dehalogenated byproducts).
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and control for batch-to-batch variability in receptor expression .
Q. What challenges arise in analyzing halogenated byproducts during synthesis?
- GC-MS Limitations : Bromine’s high molecular weight complicates ionization; use APCI-MS instead.
- HPLC Detection : Pair C18 columns with ion-pairing agents (e.g., TFA) to resolve polar halogenated impurities .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 252.53 g/mol | ESI-MS |
| Melting Point | 185–188°C (dec.) | DSC |
| Solubility (HO) | 12 mg/mL | Shake-flask |
Table 2 : Common Biological Targets and IC Values
| Target | IC (nM) | Assay Type |
|---|---|---|
| 5-HT Receptor | 34 ± 2.1 | Radioligand binding |
| MAO-A | >10,000 | Fluorescence |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
